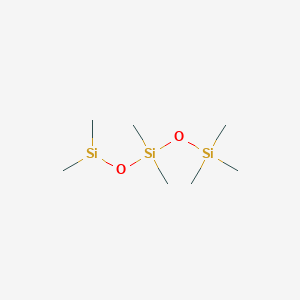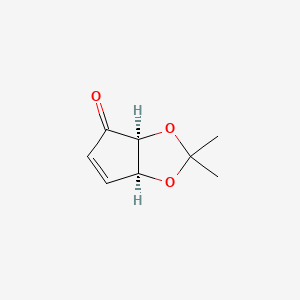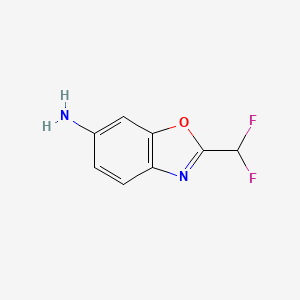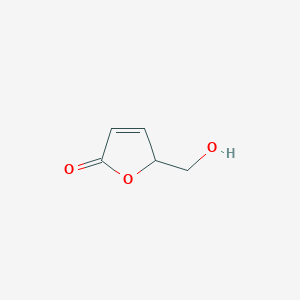
5-(Hydroxymethyl)-2(5H)-furanone
Overview
Description
5-(Hydroxymethyl)-2(5H)-furanone, also known as 5-hydroxymethylfurfural (HMF), is a versatile organic compound derived from biomass. It is a platform chemical that can be used to produce a variety of valuable chemicals and materials. HMF is characterized by its furan ring structure with a hydroxymethyl group attached, making it a key intermediate in the conversion of biomass into bio-based products .
Preparation Methods
Synthetic Routes and Reaction Conditions
HMF can be synthesized through the acid-catalyzed dehydration of hexose sugars, such as glucose and fructose. This process involves the removal of water molecules from the sugar molecules, resulting in the formation of HMF. Common catalysts used in this reaction include mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts like zeolites and ion-exchange resins .
Industrial Production Methods
Industrial production of HMF typically involves the use of continuous flow reactors to ensure efficient and scalable production. The process often includes steps such as isomerization of glucose to fructose, followed by dehydration to HMF. Advanced separation techniques, such as simulated-moving-bed chromatography, are employed to purify HMF from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
HMF undergoes various chemical reactions, including:
Oxidation: HMF can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for the production of bio-based polymers.
Reduction: Hydrogenation of HMF can yield 2,5-bis(hydroxymethyl)furan (BHMF), which is used in the synthesis of polyesters and polyurethanes.
Substitution: HMF can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum, palladium, and ruthenium are commonly used for the oxidation of HMF under mild conditions.
Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under hydrogen gas at elevated pressures.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions with HMF.
Major Products Formed
2,5-Furandicarboxylic acid (FDCA): A key monomer for bio-based plastics.
2,5-Bis(hydroxymethyl)furan (BHMF): Used in the production of polyesters and polyurethanes.
Levulinic acid: Formed through the hydrolysis of HMF under acidic conditions.
Scientific Research Applications
HMF has a wide range of applications in scientific research, including:
Chemistry: HMF serves as a building block for the synthesis of various bio-based chemicals and materials.
Biology: HMF and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of HMF derivatives in treating diseases such as cancer and diabetes.
Industry: HMF is used in the production of bio-based polymers, resins, and fuels, contributing to the development of sustainable and renewable materials
Mechanism of Action
The mechanism of action of HMF involves its ability to undergo various chemical transformations due to its reactive furan ring and hydroxymethyl group. These transformations enable HMF to interact with different molecular targets and pathways. For example, in oxidation reactions, HMF is converted to FDCA through the action of metal catalysts, which facilitate the transfer of oxygen atoms to the furan ring .
Comparison with Similar Compounds
HMF is often compared to other furan derivatives, such as:
Furfural: Another important platform chemical derived from biomass, used in the production of resins and solvents.
Levulinic acid: A versatile chemical obtained from the hydrolysis of HMF, used in the synthesis of pharmaceuticals and plasticizers.
2,5-Dimethylfuran (DMF): A biofuel derived from HMF, known for its high energy density and potential as a gasoline substitute.
HMF stands out due to its unique combination of reactivity and versatility, making it a valuable intermediate for the production of a wide range of bio-based products.
Properties
IUPAC Name |
2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276396 | |
| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-96-0, 10374-60-4 | |
| Record name | (S)-5-Hydroxymethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


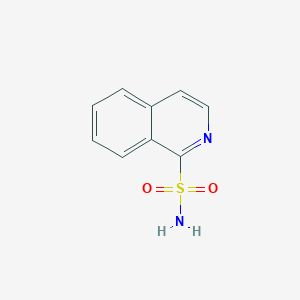
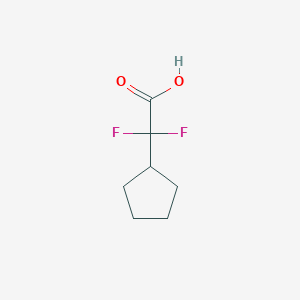
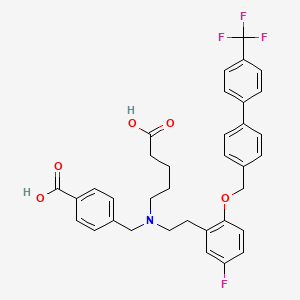
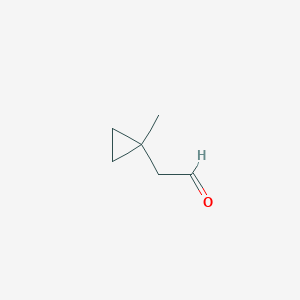
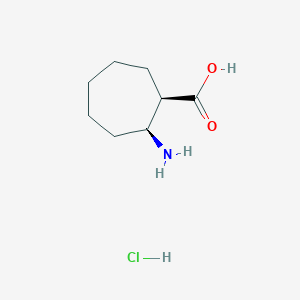

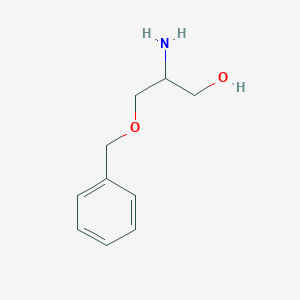
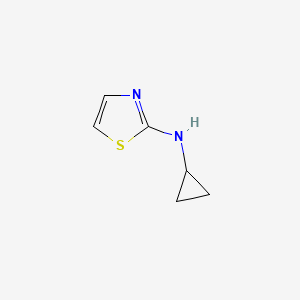
![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)
![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
